molecular formula C20H20D5NO4 B1165050 Cilomilast-d5

Cilomilast-d5

Número de catálogo B1165050
Peso molecular: 348.45
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 153259-65-5 (unlabeled)

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanism of Action

Cilomilast is recognized as a second-generation phosphodiesterase 4 (PDE4) inhibitor, predominantly influencing the cyclic AMP-specific isoform PDE4, which is prevalent in pro-inflammatory and immune cells. Its high selectivity for PDE4D over PDE4A, B, and C contributes to its potential efficacy in treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Notably, cilomilast demonstrates a marked improvement in side effect profiles compared to earlier PDE4 inhibitors, attributed to its molecular properties that potentially limit CNS penetration and its unique binding dynamics at the enzyme's active site (Giembycz, 2001).

Clinical Development and Efficacy

Extensive clinical trials have assessed cilomilast's efficacy in managing COPD. Despite its potential, the results from Phase III trials were mixed, with some showing improvements in lung function and quality of life, while others presented more modest outcomes, leading to reconsideration of its future as a novel therapy for COPD. Nonetheless, cilomilast has demonstrated the ability to maintain pulmonary function, improve health status, and reduce COPD exacerbation rates in several studies (Giembycz, 2006).

Anti-Inflammatory Effects

Cilomilast has exhibited anti-inflammatory properties in various clinical settings. In studies involving patients with COPD, treatment with cilomilast led to significant reductions in CD8+ T-lymphocytes and CD68+ macrophages in bronchial biopsies, indicating its potential in reducing airway tissue inflammatory cells characteristic of COPD. These findings suggest cilomilast as a promising agent for the anti-inflammatory treatment of respiratory diseases (Gamble et al., 2003).

Molecular Insights and Drug Design

Studies revealing the high-resolution crystal structures of PDE4 isoenzymes with various inhibitors, including cilomilast, have provided substantial insights into its mechanism of inhibition. These findings are instrumental in understanding the molecular basis of cilomilast's activity and can facilitate the design of more potent and selective PDE4 inhibitors for treating various diseases, highlighting the significance of cilomilast not only as a therapeutic agent but also as a model compound in drug discovery (Card et al., 2004).

Propiedades

Nombre del producto

Cilomilast-d5

Fórmula molecular

C20H20D5NO4

Peso molecular

348.45

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.